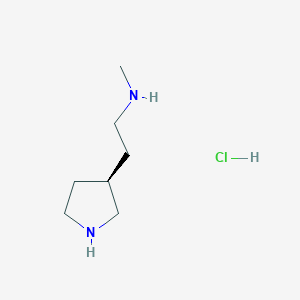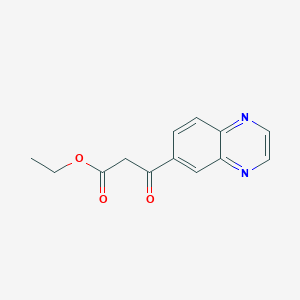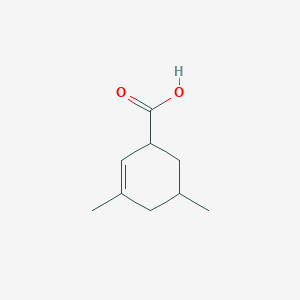
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and form micelles, making it useful in detergents, emulsifiers, and other formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting N,N-dimethylhexadecan-1-amine with ethylene oxide: This step is usually performed in a solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Quaternization: The reaction mixture is heated to a specific temperature, typically around 60-80°C, to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or hydroxides.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted ammonium compounds.
科学的研究の応用
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium involves its ability to interact with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The compound also forms micelles, which can solubilize hydrophobic substances and enhance their bioavailability.
類似化合物との比較
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-hydroxyethyl)cytisine: A derivative with different biological activities.
Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory properties.
Uniqueness
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium stands out due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogs. Its ability to form stable micelles and reduce surface tension makes it highly effective in various applications.
特性
分子式 |
C20H44NO+ |
|---|---|
分子量 |
314.6 g/mol |
IUPAC名 |
hexadecyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22/h22H,4-20H2,1-3H3/q+1 |
InChIキー |
UENRCAFKOCYSLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


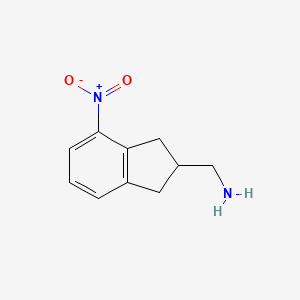
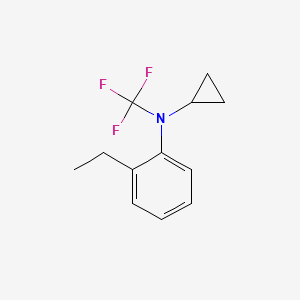
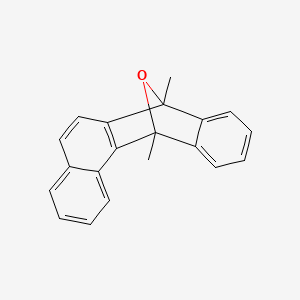
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)



